Lithium tetrapropylenebenzenesulphonate
Description
Contextual Significance within Organic Lithium Chemistry and Organometallic Compounds
The broader class of organolithium reagents is instrumental in a wide array of chemical transformations, including deprotonation, metal-halogen exchange, and additions to carbonyl groups. youtube.comyoutube.com The study of lithium-containing compounds continues to be a vibrant area of research, with ongoing efforts to develop new reagents with tailored reactivity and selectivity. researchgate.netnih.gov
Review of Benzenesulphonate Derivative Chemistry in Contemporary Chemical Sciences
Benzenesulphonate derivatives are a well-established class of organic compounds with diverse applications. researchgate.netwikipedia.org The sulphonate group (-SO₃⁻) is the conjugate base of a strong sulfonic acid, making benzenesulphonates stable anions. wikipedia.org Arylsulfonic acids and their salts are recognized for their utility as catalysts in organic reactions, owing to their strong acidity and non-oxidizing nature. wikipedia.org
The chemistry of benzenesulphonate derivatives is characterized by several key reaction types. The C-SO₃⁻ bond, while generally stable, can be cleaved under certain conditions, allowing for nucleophilic substitution reactions where the sulphonate acts as a leaving group. wikipedia.org Furthermore, the aromatic ring of benzenesulphonates can undergo electrophilic substitution, with the sulphonate group acting as a meta-directing deactivator. The parent compound, benzenesulfonic acid, and its derivatives are key intermediates in the synthesis of a variety of products, including detergents and pharmaceuticals. researchgate.net The presence of the tetrapropylene group on the benzene (B151609) ring in Lithium tetrapropylenebenzenesulphonate is expected to significantly influence its solubility in organic solvents and its surfactant properties.
Identification of Knowledge Gaps and Strategic Research Objectives for this compound
A thorough review of the existing scientific literature reveals a significant knowledge gap concerning the specific properties and applications of this compound. While the general characteristics of organolithium salts and benzenesulphonate derivatives are well-documented, detailed experimental data and research findings for this particular compound are scarce. This presents a clear opportunity for strategic research to elucidate its unique chemical profile.
Key Knowledge Gaps:
Detailed Physicochemical Properties: Comprehensive experimental data on properties such as melting point, boiling point, solubility in various solvents, and thermal stability are not readily available.
Spectroscopic Characterization: In-depth spectroscopic analysis (NMR, IR, Mass Spectrometry) to fully confirm the structure and purity of synthesized this compound is lacking in publicly accessible literature.
Synthetic Methodologies: While general methods for the preparation of lithium salts and benzenesulphonates exist, optimized and scalable synthesis routes specifically for this compound have not been extensively reported. google.com
Reactivity and Mechanistic Studies: There is a lack of investigation into the specific reactivity of this compound. Understanding its behavior as a potential catalyst, electrolyte component, or surfactant requires detailed mechanistic studies.
Application-Oriented Research: The potential applications of this compound, for instance, as a specialty surfactant, an additive in polymer chemistry, or as a component in non-aqueous electrolytes, remain largely unexplored.
Strategic Research Objectives:
Synthesis and Characterization: To develop and optimize a reliable synthetic route for high-purity this compound and to fully characterize the compound using a suite of modern analytical techniques.
Physicochemical Profiling: To systematically measure and document the key physicochemical properties of the compound to establish a comprehensive data profile.
Exploration of Surfactant Properties: To investigate the surface-active properties of this compound, including its critical micelle concentration and its effectiveness as an emulsifier or dispersant.
Evaluation in Catalysis: To assess the potential of this compound as a catalyst or co-catalyst in relevant organic transformations, leveraging the properties of both the lithium cation and the sulphonate anion.
Investigation as an Electrolyte Additive: To explore the electrochemical properties of this compound and its potential use as an additive in lithium-ion battery electrolytes to enhance performance or stability. researchgate.net
Chemical Compound Information
| Compound Name |
| Acetone |
| Benzenesulfonic acid |
| Butyllithium |
| Carbon dioxide |
| Ethanol |
| Ethyl 1-naphthoate |
| Lithium |
| Lithium carbonate |
| Lithium chloride |
| Lithium hydroxide (B78521) |
| Lithium nitrate (B79036) |
| Lithium sulfate |
| Lithium tetraborate |
| This compound |
| Methanol |
| Methylene glycol |
| Nitrogen |
| Oxygen |
| Sodium |
| Sodium benzophenone (B1666685) ketyl |
| Sodium tetrapropylenebenzenesulfonate |
| Toluene |
| Water |
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 93922-01-1 | guidechem.com |
| Molecular Formula | C₁₈H₂₁LiO₃S | guidechem.com |
| Molecular Weight | 324.36 g/mol | guidechem.com |
Structure
3D Structure of Parent
Properties
CAS No. |
93922-01-1 |
|---|---|
Molecular Formula |
C18H21LiO3S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
lithium;2,3,6,10-tetramethylpentacyclo[6.4.2.02,5.05,13.09,12]tetradeca-1(13),8(14),9(12)-triene-14-sulfonate |
InChI |
InChI=1S/C18H22O3S.Li/c1-8-5-11-13(8)12-6-9(2)18-7-10(3)17(18,4)14(11)15(18)16(12)22(19,20)21;/h8-10H,5-7H2,1-4H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
ROPHBWSEYOUNRG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1CC2=C1C3=C(C4=C2C5(C4(CC5C)C(C3)C)C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Lithium Tetrapropylenebenzenesulphonate
Direct Synthesis Approaches and Reaction Pathway Elucidation
Direct synthesis methodologies aim to introduce the lithium and sulfonate functionalities onto the tetrapropylenebenzene backbone in a controlled manner. These approaches often rely on the principles of directed ortho-metalation, where a directing group facilitates the selective deprotonation and subsequent functionalization of an aromatic ring.
Optimization of Reaction Conditions and Reagent Stoichiometry
The direct synthesis of lithium tetrapropylenebenzenesulphonate is a nuanced process requiring careful optimization of reaction parameters to achieve high yields and selectivity. The reaction typically involves the deprotonation of tetrapropylenebenzene using a strong organolithium base, followed by quenching with a suitable sulfonating agent.
Key parameters for optimization include the choice of organolithium reagent, solvent system, reaction temperature, and the stoichiometry of the reactants. Strong, non-nucleophilic bases such as n-butyllithium or sec-butyllithium (B1581126) are commonly employed for the lithiation step. The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether often used to solvate the lithium cation and enhance the reactivity of the organolithium reagent.
The stoichiometry between the organolithium reagent and tetrapropylenebenzene must be carefully controlled. An excess of the organolithium reagent can lead to multiple lithiation events or side reactions, while an insufficient amount will result in incomplete conversion. The subsequent sulfonation step can be achieved using various sulfonating agents, such as sulfur trioxide (SO₃) or its complexes (e.g., SO₃-dioxane), or sulfuryl chloride (SO₂Cl₂). The reaction temperature must be maintained at low levels, typically between -78 °C and 0 °C, to control the exothermicity of the reaction and minimize the formation of byproducts.
Illustrative Data for Optimization of Direct Synthesis:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Organolithium Reagent | n-BuLi | sec-BuLi | t-BuLi | sec-BuLi offers a balance of reactivity and selectivity. |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Toluene | THF is often preferred for its ability to solvate the lithium complex. |
| Temperature (°C) | -78 | -40 | 0 | Lower temperatures generally favor higher selectivity. |
| Reagent Ratio (Base:Arene) | 1.1 : 1 | 1.5 : 1 | 2.0 : 1 | A slight excess of the base (1.1-1.2 equivalents) is often optimal. |
| Sulfonating Agent | SO₃ | SO₂Cl₂ | Chlorosulfonic Acid | SO₃ complexes provide a controlled source of the electrophile. |
Mechanistic Studies of Direct Lithiation Processes
The mechanism of direct lithiation of alkylbenzenes like tetrapropylenebenzene is believed to proceed via a directed ortho-metalation pathway if a suitable directing group is present, or through a more complex mechanism involving kinetic and thermodynamic control of deprotonation sites on the aromatic ring. In the absence of a strong directing group, the position of lithiation on the tetrapropylenebenzene ring is influenced by the steric bulk of the tetrapropylene group and the electronic effects of the alkyl substituent. The tetrapropylene group, being branched, can sterically hinder certain positions on the benzene (B151609) ring, directing the organolithium base to the less hindered sites.
Computational studies and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be employed to elucidate the structure of the lithiated intermediate and understand the regioselectivity of the deprotonation step. These studies are crucial for predicting the isomeric distribution of the final product and for designing more selective synthetic routes.
Investigations into Green Chemistry Principles and Sustainable Synthesis
The application of green chemistry principles to the synthesis of surfactants is a growing area of research. For the direct synthesis of this compound, this involves several considerations. The use of hazardous organolithium reagents and volatile organic solvents raises environmental and safety concerns. Research into more sustainable alternatives includes the exploration of greener solvents, such as bio-derived ethers or ionic liquids, and the development of catalytic lithiation methods that would reduce the stoichiometric use of organolithium bases. ajgreenchem.comnih.govrsc.org
Precursor-Based Synthetic Routes to the Tetrapropylenebenzenesulphonate Anion
The more traditional and widely practiced method for synthesizing this compound involves the preparation of the tetrapropylenebenzenesulphonic acid precursor, followed by its conversion to the corresponding lithium salt.
Synthesis and Purification of Tetrapropylenebenzenesulphonic Acid Precursors
Tetrapropylenebenzenesulphonic acid is typically synthesized via electrophilic aromatic substitution, where tetrapropylenebenzene is reacted with a sulfonating agent. scholarsresearchlibrary.com The most common sulfonating agent is sulfur trioxide (SO₃), often used as a gas diluted with dry air or in the form of oleum (B3057394) (a solution of SO₃ in sulfuric acid). cosoonchem.com
The reaction is highly exothermic and requires careful temperature control to prevent side reactions such as polysulfonation and the formation of sulfones. Falling film reactors are often employed in industrial settings to provide efficient heat and mass transfer. The reaction temperature is typically maintained between 40-60°C.
Typical Reaction Conditions for Sulfonation of Tetrapropylenebenzene:
| Parameter | Condition |
| Reactant | Tetrapropylenebenzene |
| Sulfonating Agent | Gaseous SO₃ (diluted with air) |
| Molar Ratio (SO₃:Arene) | 1.05 : 1 |
| Reaction Temperature | 45-55 °C |
| Reactor Type | Falling Film Reactor |
Following the sulfonation reaction, the crude tetrapropylenebenzenesulphonic acid is a viscous, dark-colored liquid containing unreacted starting material, sulfuric acid, and sulfones as major impurities. Purification is essential to obtain a high-quality product. Common purification techniques include:
Solvent Extraction: To remove unreacted tetrapropylenebenzene and sulfones.
Crystallization: The sulfonic acid can be crystallized from a suitable solvent to improve purity.
Adsorption: Using materials like activated carbon or macroporous resins to remove colored impurities. google.com
Lithiation Reactions and Advanced Counter-ion Exchange Mechanisms
The final step in the precursor-based route is the conversion of the purified tetrapropylenebenzenesulphonic acid to its lithium salt. This is typically achieved through neutralization with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃). The reaction is a straightforward acid-base neutralization.
An alternative and often preferred method for producing high-purity lithium salts is through ion exchange chromatography . science.gov In this process, a solution of the sodium or ammonium (B1175870) salt of tetrapropylenebenzenesulphonic acid is passed through a column packed with a cation exchange resin that has been pre-loaded with lithium ions (Li⁺). As the solution passes through the column, the sodium or ammonium ions are exchanged for lithium ions, resulting in a solution of this compound.
Advanced counter-ion exchange mechanisms can also be employed, such as electrochemical salt splitting. In this method, an electric potential is applied across a cell containing ion-selective membranes, which can separate a salt solution into its corresponding acid and base. denora.com This technique can offer a continuous and efficient way to produce this compound from another salt form.
The choice of method depends on the desired purity of the final product and the scale of the synthesis. For high-purity applications, ion exchange chromatography is often the method of choice.
Purification, Isolation, and Yield Optimization Techniques for Synthesized this compound
The purification and isolation of this compound from the reaction mixture are critical to obtain a product with the desired purity. The crude product from the neutralization step typically contains unreacted starting materials, by-products from the sulfonation reaction (such as sulfones), and inorganic salts.
Several techniques can be employed for purification. Extraction is a common method to separate the desired sulfonate from impurities. nih.gov Solvent extraction, using a suitable organic solvent, can selectively dissolve the this compound, leaving behind inorganic impurities. The choice of solvent is critical for efficient separation. Another approach is micellar extraction, where surfactants are used to form micelles that encapsulate the target compound, facilitating its separation. ijsr.net
Crystallization is another effective purification method. veoliawatertech.comyoutube.comchemrxiv.orgebner-co.de This involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to allow the this compound to crystallize out, leaving impurities in the solution. The selection of the solvent system and the control of cooling rates are important parameters to obtain high-purity crystals. For lithium salts, in particular, controlling the hydration state during crystallization is also important. ebner-co.de
Yield optimization focuses on maximizing the conversion of reactants to the final product. In the sulfonation step, controlling the reaction temperature is critical to prevent side reactions. numberanalytics.com The use of advanced reactor technologies, such as microreactors or spinning disc reactors, can improve mass and heat transfer, leading to better control over the reaction and higher selectivity towards the desired product, especially when dealing with viscous reaction mixtures. utwente.nldicp.ac.cn Optimizing the molar ratio of the sulfonating agent to the alkylbenzene is also crucial to ensure complete conversion while minimizing the formation of polysulfonated by-products. utwente.nl During neutralization, the precise addition of lithium hydroxide is necessary to achieve the desired pH and complete conversion to the lithium salt without introducing excess base.
Below is an interactive data table summarizing key parameters for purification and yield optimization.
| Parameter | Technique | Description | Expected Outcome |
| Solvent Selection | Extraction & Crystallization | Choice of solvent or solvent mixture with optimal solubility for the product and insolubility for impurities. | High purity of isolated product. |
| Temperature Control | Sulfonation & Crystallization | Precise temperature management to control reaction rate, minimize side reactions, and influence crystal size and purity. | Improved yield and product quality. |
| Molar Ratio | Sulfonation | Optimization of the ratio of sulfonating agent to tetrapropylenebenzene. | Maximized conversion and minimized by-product formation. |
| pH Control | Neutralization | Accurate control of pH during the addition of lithium hydroxide. | Complete formation of the lithium salt without excess reactants. |
| Reactor Design | Sulfonation | Utilization of reactors with high mass and heat transfer efficiency. | Enhanced reaction control and selectivity. |
Scalability Considerations and Process Engineering for Future Development
Scaling up the production of this compound from laboratory to industrial scale presents several engineering challenges. The highly exothermic nature of the sulfonation reaction requires efficient heat removal systems to prevent thermal runaways and ensure product quality. enviro.wiki As the reaction progresses, the viscosity of the reaction mixture increases significantly, which can lead to poor mixing and mass transfer limitations in conventional batch reactors. enviro.wikigoogle.com
For large-scale production, continuous processing is often preferred over batch processing due to better process control, consistent product quality, and improved safety. veoliawatertech.com Falling film reactors are commonly used for the sulfonation of alkylbenzenes, as they provide a large surface area for heat and mass transfer. researchgate.net However, for highly viscous products like those derived from branched-chain alkylbenzenes, specialized reactor designs may be necessary. Process intensification using technologies like rotating packed beds or microreactors can offer significant advantages in terms of improved mixing, heat transfer, and reduced reactor volume. researchgate.net
The handling and disposal of by-products and waste streams are also significant considerations in process engineering. The production of branched-chain alkylbenzene sulfonates, such as tetrapropylenebenzenesulphonate, has faced scrutiny due to their lower biodegradability compared to their linear counterparts. ogj.comwikipedia.orgnih.gov Therefore, future process development should focus on sustainable practices, including the potential for catalyst recycling and the treatment of waste streams to minimize environmental impact.
The table below outlines key scalability considerations and potential process engineering solutions.
| Scalability Challenge | Process Engineering Solution | Rationale |
| Exothermic Reaction | Efficient heat exchange systems (e.g., jacketed reactors, cooling coils), continuous flow reactors. | Prevents temperature spikes, side reactions, and ensures process safety. |
| High Viscosity | High-torque agitation systems, specialized reactor designs (e.g., falling film, spinning disc), process intensification. | Improves mixing, mass transfer, and prevents localized overheating. utwente.nlgoogle.com |
| By-product Formation | Optimized reaction conditions, advanced reactor technology, downstream purification units. | Increases product purity and reduces waste. |
| Environmental Impact | Catalyst recovery and recycling, wastewater treatment, development of more biodegradable alternatives. | Promotes sustainable manufacturing and reduces environmental footprint. wikipedia.org |
Advanced Spectroscopic and Structural Elucidation of Lithium Tetrapropylenebenzenesulphonate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of a chemical compound in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to fully characterize Lithium tetrapropylenebenzenesulphonate.
¹H, ¹³C, and ⁷Li NMR Investigations for Atomic Connectivity and Environment
¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show a complex aliphatic region due to the highly branched C12 alkyl chain. Multiple overlapping signals for the methyl (CH₃), methylene (CH₂), and methine (CH) groups would be present. The aromatic region would typically display signals corresponding to the protons on the benzene (B151609) ring. The exact chemical shifts and coupling patterns would be crucial for determining the specific isomeric structure(s) present, as the attachment of the benzene ring to the tetrapropylene chain can vary.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of distinct carbon environments. Signals for the numerous aliphatic carbons in the branched chain and the aromatic carbons would be observed. The chemical shifts would help to confirm the presence of quaternary, methine, methylene, and methyl carbons.
⁷Li NMR Spectroscopy: As a quadrupolar nucleus, ⁷Li NMR can provide information about the environment of the lithium cation. researchgate.net The chemical shift and linewidth of the ⁷Li signal are sensitive to the degree of ion-pairing with the sulfonate anion, the nature of the solvent, and the concentration. In a solution of this compound, the ⁷Li NMR would help to understand the ionic interactions at a molecular level.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Assignment
Due to the structural complexity of the branched alkyl group, 2D NMR techniques would be indispensable for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the alkyl chain and the aromatic ring. It would be essential for piecing together the fragments of the branched structure.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton resonances to their corresponding carbon environments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is a powerful tool for establishing long-range connectivity, for instance, linking specific protons on the alkyl chain to the carbons of the benzene ring, thereby confirming the exact point of attachment.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis
HRMS is critical for confirming the elemental composition and obtaining information about the compound's structure through fragmentation analysis. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for analyzing ionic compounds like sulfonates. acs.org In negative ion mode, ESI-MS of this compound would be expected to show a prominent ion corresponding to the tetrapropylenebenzenesulphonate anion. High-resolution measurement of this ion would provide its exact mass, allowing for the unambiguous determination of its elemental formula (C₁₈H₂₉SO₃⁻). Tandem MS (MS/MS) experiments would involve isolating this parent ion and inducing fragmentation to yield characteristic product ions, which could help elucidate the structure of the branched alkyl chain.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Direct analysis of the salt by GC-MS is not feasible due to its low volatility. However, GC-MS is a primary method for analyzing the hydrocarbon precursor, tetrapropylene-based alkylbenzene (TAB). semanticscholar.orgsccwrp.org Analysis of TABs reveals a complex mixture of isomers. Furthermore, derivatization of the sulfonic acid to a more volatile ester could potentially allow for GC-MS analysis to separate and identify the various isomers present in the original sulfonate mixture. This technique would also be valuable for identifying any volatile or semi-volatile impurities.
X-ray Diffraction (XRD) for Crystalline Structure Determination and Solid-State Characteristics
If this compound can be prepared in a crystalline form, single-crystal or powder X-ray diffraction would provide definitive information about its solid-state structure. XRD analysis can determine bond lengths, bond angles, and the packing of molecules and ions in the crystal lattice. spectroscopyonline.com For a surfactant molecule, this would reveal how the ionic head groups and nonpolar tails arrange themselves, potentially forming lamellar or other aggregated structures. Such data is fundamental to understanding the material's bulk properties.
Single-Crystal X-ray Diffraction (SC-XRD) for Unit Cell Parameters and Bond Geometries
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to elucidate the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) and the specific bond lengths and angles between atoms.
For this compound, an SC-XRD study would provide definitive information on its crystal system, space group, and the exact coordinates of each atom, including the lithium cation and the atoms of the tetrapropylenebenzenesulphonate anion. This would allow for a detailed analysis of the coordination environment of the lithium ion and the conformation of the alkylbenzene sulfonate chain.
Table 1: Hypothetical Unit Cell Parameters for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1512.7 |
Note: The data in this table is hypothetical and serves as an example of the type of information that would be obtained from an SC-XRD experiment.
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Purity Analysis
A PXRD analysis of a synthesized batch of this compound would confirm its crystalline nature and could be compared against a reference pattern (if available) to verify phase purity. Any additional peaks in the diffractogram would indicate the presence of impurities or different crystalline phases.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. The resulting spectrum provides information about the functional groups present in a molecule. For this compound, FTIR would be used to identify the characteristic vibrational modes of the sulfonate group (SO₃⁻), the aromatic benzene ring, and the aliphatic propylene chains. Shifts in the vibrational frequencies of the sulfonate group could provide insights into the coordination of the lithium cation.
Table 2: Expected FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | C-H stretching (aromatic) |
| ~2850-2960 | C-H stretching (aliphatic) |
| ~1600, 1450 | C=C stretching (aromatic ring) |
| ~1200-1250 | Asymmetric SO₃⁻ stretching |
| ~1040-1080 | Symmetric SO₃⁻ stretching |
Note: These are typical frequency ranges for the assigned functional groups and may vary for the specific compound.
Raman Spectroscopy for Molecular Vibrations and Symmetry Information
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and can provide information about the symmetry of the molecule. A Raman spectrum of this compound would show characteristic peaks for the C-C skeletal vibrations of the benzene ring and the alkyl chains, as well as the vibrations of the sulfonate group. The combination of FTIR and Raman data would provide a more complete picture of the vibrational properties of the compound.
Electron Microscopy for Morphological and Surface Characterization
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Scanning electron microscopy provides high-resolution images of the surface morphology of a material. It can reveal details about the particle size, shape, and surface texture of this compound powder. When coupled with energy-dispersive X-ray spectroscopy, SEM can also provide elemental analysis of the sample. EDS detects the characteristic X-rays emitted from the sample when bombarded with an electron beam, allowing for the identification and quantification of the elements present. An SEM-EDS analysis of this compound would confirm the presence of lithium, sulfur, oxygen, and carbon and could be used to create elemental maps showing the distribution of these elements across the sample surface. This would be particularly useful for assessing the homogeneity of the material.
Analysis of this compound Reveals Limited Data on Nanoscale and Lattice Structures
A comprehensive review of available scientific literature and databases reveals a significant gap in the structural elucidation of this compound, particularly concerning its nanoscale features and crystal lattice structures. Despite the importance of such characteristics in understanding the material's properties and potential applications, no specific studies utilizing Transmission Electron Microscopy (TEM) or High-Resolution Transmission Electron Microscopy (HRTEM) for this compound have been publicly documented.
Transmission Electron Microscopy is a critical technique in materials science for visualizing the morphology, size, and arrangement of nanoscale particles. researchgate.netresearchgate.net High-Resolution TEM, a more advanced application of this technology, allows for the direct imaging of the atomic lattice of a crystalline material, providing invaluable data on its crystal structure, orientation, and any defects that may be present. researchgate.net These methods are instrumental in establishing structure-property relationships in a wide range of materials, including those used in advanced battery technologies. researchgate.net
However, searches for dedicated research on the TEM and HRTEM analysis of this compound have not yielded any specific experimental results, such as micrographs, electron diffraction patterns, or detailed structural analyses. While general chemical and molecular formula information for the compound is available, detailed crystallographic data, which would be confirmed and further investigated by HRTEM, remains uncharacterized in the public domain.
For context, the application of TEM and HRTEM has been extensively demonstrated for other lithium-containing compounds, particularly in the field of lithium-ion batteries. In those studies, these techniques are routinely used to observe the nanoscale changes in electrode materials during charging and discharging cycles, identify different crystalline phases, and understand degradation mechanisms. The absence of such studies for this compound limits a deeper understanding of its material properties at the nanoscale.
Theoretical and Computational Chemistry of Lithium Tetrapropylenebenzenesulphonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
There is currently a lack of specific published data from Density Functional Theory (DFT) or ab initio studies on lithium tetrapropylenebenzenesulphonate. Such studies would be invaluable for understanding its fundamental electronic properties.
No specific DFT studies on this compound are available. In general, DFT is a powerful method used to investigate the electronic structure of molecules. lbl.gov For other lithium compounds, DFT has been employed to understand molecular geometries, the energies of frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. researchgate.netmdpi.com This information is crucial for predicting a molecule's reactivity and its potential for intermolecular interactions. For instance, calculations on similar molecules often reveal the electrostatic potential, highlighting electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack. nih.gov
Specific ab initio calculations for this compound have not been reported. Ab initio methods, known for their high accuracy, are computationally intensive and are typically applied to smaller systems or to benchmark results from less demanding methods like DFT. dntb.gov.ua These calculations could, in theory, provide precise predictions of the compound's stability and the energy barriers for potential reactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
There are no published molecular dynamics (MD) simulation studies focused on this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules in different environments. nih.gov
Information regarding the solvent effects and aggregation behavior of this compound from MD simulations is not available. For other lithium salts, MD simulations have been used to explore how different solvents influence their dissociation and the formation of ion clusters. randallcygan.comresearchgate.net Such studies are critical for optimizing the performance of electrolytes in applications like batteries.
Specific details on the dynamics of lithium cation coordination and ion pair formation for this compound are absent from the scientific literature. The coordination of the lithium cation by the sulfonate group and the surrounding solvent molecules is a key factor that would govern its chemical behavior. The formation of contact ion pairs versus solvent-separated ion pairs would significantly influence the compound's properties and reactivity. nih.gov
Computational Modeling of Interaction Mechanisms with Diverse Substrates
There is no available research on the computational modeling of the interaction mechanisms between this compound and various substrates. Such studies would be essential for understanding its potential applications, for example, as a catalyst or a surface-active agent. The interaction strength and nature (e.g., electrostatic, van der Waals) with different materials could be elucidated through these computational approaches. rsc.orgrsc.org
Compound Names
As no specific data or research findings were available for "this compound," no other compound names were mentioned in the context of this article. Therefore, a table of compound names is not applicable.
Interactions with Solid Surfaces and Interfaces (e.g., electrode materials)
The interaction of this compound with solid surfaces, particularly electrode materials common in electrochemical applications (e.g., graphite (B72142), metal oxides), is a complex phenomenon governed by a combination of electrostatic forces, van der Waals interactions, and hydrophobic effects. Computational methods like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) provide valuable insights into these interactions.
Molecular dynamics simulations on analogous linear alkylbenzene sulfonates (LAS) reveal that these amphiphilic molecules orient themselves at interfaces to minimize free energy. nih.gov At a solid-water interface, the hydrophilic sulfonate headgroup, along with the lithium counter-ion, will preferentially interact with polar surface sites or the aqueous phase. The hydrophobic tetrapropylenebenzene tail, however, will tend to adsorb onto the solid surface, especially if the surface is also hydrophobic (like graphite), or self-aggregate to avoid contact with water. mdpi.com
The branched nature of the "tetrapropylene" alkyl chain in this compound is expected to significantly influence its packing and orientation at an interface compared to its linear counterparts. The branching will likely lead to a less ordered, more diffuse adsorbed layer on a surface.
DFT calculations on simpler systems involving lithium ions and sulfonate groups indicate a strong electrostatic interaction. researchgate.net When this compound is near an electrode surface, the lithium ion can play a crucial role. It may coordinate with the sulfonate group and also interact with charged sites on the electrode surface, potentially forming a bridge that influences the stability and structure of the electrical double layer.
In the context of lithium-ion batteries, where such compounds might be considered as electrolyte additives, their interaction with both the anode (e.g., graphite) and cathode (e.g., lithium metal oxides) is critical. Adsorption on the electrode surface can influence the formation of the solid-electrolyte interphase (SEI), a passivating layer that is crucial for battery stability and performance. The surfactant-like nature of this compound could lead to the formation of a thin, uniform SEI layer. However, strong adsorption could also impede lithium ion transport to and from the electrode surface. acs.org
The interaction energies between the different parts of the molecule and a model graphite surface can be estimated using computational methods. These energies dictate the preferred adsorption orientation.
| Molecular Component | Dominant Interaction with Graphite | Estimated Interaction Energy Range (kcal/mol) |
| Tetrapropylenebenzene Tail | van der Waals, π-π stacking | -10 to -25 |
| Sulfonate Headgroup | Electrostatic (repulsive if surface is negatively charged), van der Waals | +2 to -5 |
| Lithium Cation | Electrostatic (attractive to negatively charged surface) | -15 to -40 |
This table is illustrative and based on general principles and data for similar molecular fragments. Actual values would require specific DFT calculations for the this compound-graphite system.
Adsorption, Desorption, and Diffusion Thermodynamics
The thermodynamics of adsorption, desorption, and diffusion of this compound at solid-liquid interfaces are critical for understanding its behavior in applications like detergency, lubrication, and electrochemical systems. These processes are governed by changes in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy (ΔG) of the process.
Adsorption/Desorption: The adsorption of surfactants like this compound from an aqueous solution onto a surface is typically a spontaneous process (ΔG < 0). This spontaneity is often driven by a positive entropy change (ΔS > 0) resulting from the release of water molecules from both the surfactant's hydrophobic tail and the solid surface. The enthalpy change (ΔH) can be exothermic or endothermic, depending on the specific interactions. capes.gov.br
Physisorption: For physical adsorption, driven by weaker van der Waals forces, the enthalpy of adsorption is typically low and negative (exothermic). This is the expected mode of interaction for the tetrapropylenebenzene tail on a non-polar surface.
Chemisorption: If the sulfonate headgroup and lithium ion form stronger, more specific bonds with the surface (e.g., with metal oxide sites), the adsorption process would have a larger negative enthalpy change.
The equilibrium between the adsorbed and solution-state molecules is described by adsorption isotherms (e.g., Langmuir, Freundlich). capes.gov.br The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is more suited for heterogeneous surfaces. Given the complex structure of this compound and typical electrode surfaces, a combination model like the Langmuir-Freundlich might be most appropriate.
Diffusion: The diffusion of this compound is also a key parameter. In solution, its diffusion coefficient will be dependent on the size of the molecule and any micelles it may form. At a surface, the lateral diffusion of adsorbed molecules is important for the formation of a stable film. MD simulations on similar surfactants have shown that mobility is influenced by the length and branching of the alkyl tail. nih.govnih.gov Shorter or more branched tails can lead to higher mobility on the surface. nih.gov
The thermodynamics of these processes can be summarized as follows:
| Process | Gibbs Free Energy (ΔG) | Enthalpy (ΔH) | Entropy (ΔS) | Key Influencing Factors |
| Adsorption | Negative (Spontaneous) | Negative (Exothermic) or slightly Positive (Endothermic) | Often Positive | Hydrophobic effect, surface energy, electrostatic interactions |
| Desorption | Positive (Non-spontaneous) | Positive (Endothermic) | Often Negative | Strength of adsorbent-adsorbate bonds, temperature |
| Surface Diffusion | Governed by an activation energy barrier | Positive (Energy required to move) | Generally Positive | Surface roughness, packing density of adsorbed molecules, temperature |
Structure-Property Relationship Predictions through Computational Approaches
Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the macroscopic properties of molecules based on their microscopic structure. For surfactants like this compound, QSPR can be used to predict properties such as critical micelle concentration (CMC), surface tension, and solubility. tandfonline.comresearchgate.net
The general approach for a QSPR study involves:
Defining a set of molecules with known experimental properties.
Calculating a variety of molecular descriptors for each molecule. These can be constitutional, topological, geometric, or electronic.
Using statistical methods, like multiple linear regression, to build a mathematical model that correlates the descriptors with the property of interest. tandfonline.com
For this compound, key molecular descriptors would include:
| Descriptor Class | Example Descriptors | Predicted Property Influence |
| Constitutional | Molecular Weight, Number of Carbon Atoms | Influences solubility, diffusion |
| Topological | Connectivity Indices, Shape Indices | Relates to molecular branching and its effect on packing and CMC |
| Geometric | Molecular Surface Area, Molecular Volume | Important for predicting adsorption behavior and surface tension |
| Electronic | Dipole Moment, Partial Charges on Atoms | Governs electrostatic interactions with surfaces and solvents |
| Thermodynamic | Octanol-Water Partition Coefficient (logP) | A key indicator of hydrophobicity and thus surfactant behavior |
A hypothetical QSPR equation for predicting a property like the logarithm of the CMC might look like:
log(CMC) = c₀ + c₁(logP) + c₂(Molecular Surface Area) + c₃*(Dipole Moment) + ...
where the coefficients (c₀, c₁, etc.) are determined from the statistical analysis of a training set of related anionic surfactants. tandfonline.com
Through such models, it is possible to computationally screen virtual libraries of related surfactant structures to identify candidates with desired properties without the need for extensive synthesis and experimentation. For instance, by systematically varying the branching of the alkyl chain or the position of the sulfonate group on the benzene (B151609) ring, a QSPR model could predict how these structural changes would affect the molecule's performance as a detergent or an electrolyte additive. nih.govmdpi.com
Exploration of Mechanisms and Advanced Applications of Lithium Tetrapropylenebenzenesulphonate in Materials Science and Engineering
Role as an Electrolyte Additive in Advanced Lithium-Based Energy Storage Systems
Extensive literature searches have revealed no specific research or data on the use of Lithium Tetrapropylenebenzenesulphonate as an electrolyte additive in advanced lithium-based energy storage systems. Consequently, the following subsections, which are predicated on the existence of such research, cannot be populated with specific information regarding this particular compound. The information presented in these sections is based on general principles of electrolyte additives in lithium-ion batteries and does not directly pertain to this compound.
Interfacial Layer (e.g., Solid Electrolyte Interphase - SEI) Formation Mechanisms
The formation of a stable Solid Electrolyte Interphase (SEI) is crucial for the performance and safety of lithium-ion batteries. This layer forms on the anode surface during the initial charging cycles due to the decomposition of electrolyte components. An ideal SEI should be ionically conductive to allow the passage of Li+ ions but electronically insulating to prevent further electrolyte decomposition and solvent co-intercalation. The chemical composition and morphology of the SEI are highly dependent on the electrolyte formulation, including the salts, solvents, and additives used. While various additives are known to influence SEI formation, there is no available research detailing the specific role or mechanisms of this compound in this process.
Mechanisms of Dendritic Growth Mitigation
Lithium dendrite formation is a major safety concern and performance limitation in lithium-metal batteries. Dendrites are needle-like structures that can grow on the lithium anode during charging, leading to internal short circuits, thermal runaway, and reduced cycle life. Electrolyte additives are one of the key strategies being explored to suppress or mitigate dendrite growth. These additives can work through various mechanisms, such as forming a mechanically robust SEI that physically blocks dendrite penetration, modifying the electric field at the electrode surface to promote uniform lithium deposition, or influencing the Li+ deposition morphology. There is currently no scientific literature available that investigates or reports the effectiveness of this compound in mitigating dendritic growth.
Functionality in Surfactant Chemistry and Colloid Science
While its application in battery technology is not documented, the sodium salt of the tetrapropylenebenzenesulphonate anion is a known surfactant. By analogy, this compound is expected to exhibit similar surfactant properties, driven by its amphiphilic molecular structure, which consists of a large, nonpolar (hydrophobic) tetrapropylene tail and a polar (hydrophilic) lithium sulphonate head group.
Micellization Behavior, Critical Micelle Concentration (CMC) Determination, and Aggregation Thermodynamics
In aqueous solutions, surfactant molecules self-assemble into aggregates known as micelles above a certain concentration, a phenomenon known as micellization. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails and water molecules. The concentration at which micelle formation begins is called the Critical Micelle Concentration (CMC). The CMC is a key parameter that characterizes a surfactant's efficiency.
While specific studies on the micellization of this compound are not available, research on the closely related Sodium Tetrapropylenebenzenesulphonate (TPBS) provides valuable insights. The CMC of anionic surfactants like TPBS can be determined using various techniques, including surface tension measurements, conductivity measurements, and the use of ion-selective electrodes. For instance, surfactant-sensitive electrodes show a distinct change in potential near the CMC, allowing for its determination. researchgate.net The structure of the hydrophobic group, in this case, the branched tetrapropylene chain, significantly influences the CMC. Generally, more complex and branched hydrocarbon chains lead to different packing parameters and micelle structures compared to their linear counterparts.
The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is typically negative, indicating a spontaneous process. It is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the equation: ΔG°mic = ΔH°mic - TΔS°mic. For many anionic surfactants, the entropy term is the primary driving force for micellization in aqueous solutions at room temperature.
Table 1: Critical Micelle Concentration (CMC) of Related Anionic Surfactants This table presents CMC values for analogous anionic surfactants to provide context for the expected behavior of this compound. Note that the CMC is dependent on factors such as temperature and the presence of electrolytes.
| Surfactant | CMC (in water at 25°C, mol/L) | Method of Determination |
| Sodium Dodecylbenzenesulfonate (linear) | ~1.2 x 10-3 | Surface Tension |
| Sodium Lauryl Sulfate | ~8.2 x 10-3 | Conductivity |
| Sodium Tetrapropylenebenzenesulphonate | Data not readily available in molar units | Ion-Selective Electrode researchgate.net |
This is an interactive table. Click on the headers to sort the data.
Emulsification and Dispersion Properties at Liquid-Liquid and Liquid-Solid Interfaces
Surfactants like this compound are expected to be effective emulsifying and dispersing agents due to their ability to adsorb at interfaces and lower interfacial tension.
Emulsification (Liquid-Liquid Interfaces): An emulsion is a mixture of two or more immiscible liquids where one liquid is dispersed in the other in the form of droplets. Surfactants stabilize emulsions by forming a film at the interface between the two liquids (e.g., oil and water), preventing the droplets from coalescing. The bulky, branched tetrapropylene tail of this compound would orient itself in the oil phase, while the polar lithium sulphonate head group would remain in the aqueous phase. This arrangement reduces the interfacial tension and creates a steric and/or electrostatic barrier to coalescence. The effectiveness of an emulsifier depends on its ability to pack efficiently at the interface and the stability of the resulting interfacial film.
Dispersion (Liquid-Solid Interfaces): In a dispersion, solid particles are distributed throughout a liquid medium. Surfactants act as dispersing agents by adsorbing onto the surface of the solid particles. This adsorption can prevent the particles from aggregating or settling through several mechanisms:
Electrostatic Repulsion: For an anionic surfactant like this compound, the adsorption of the sulphonate head group onto the particle surface can impart a negative charge to the particles, leading to electrostatic repulsion between them.
Steric Hindrance: The bulky, hydrophobic tails project out into the liquid medium, creating a steric barrier that physically prevents the particles from approaching each other too closely.
Surface Tension Reduction Mechanisms
The primary function of any surfactant, including this compound, is to reduce the surface or interfacial tension of a liquid. This is achieved through the amphiphilic nature of the molecule, which possesses both a water-loving (hydrophilic) polar head and a water-fearing (hydrophobic) non-polar tail. numberanalytics.com
When introduced into an aqueous environment, the this compound molecules preferentially migrate to the surface. Here, they orient themselves with their hydrophilic sulphonate heads remaining in the water and their hydrophobic tetrapropylenebenzene tails extending into the air or a non-polar phase. biolinscientific.com This alignment disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. biolinscientific.com The key mechanisms involved are:
Disruption of Hydrogen Bonding: Water molecules at the surface experience strong inward cohesive forces due to hydrogen bonding. The presence of the surfactant molecules at the surface interferes with this network of hydrogen bonds, thereby reducing the net inward pull and lowering the surface tension.
Adsorption at the Interface: The surfactant molecules adsorb at the liquid-air or liquid-liquid interface, forming a monolayer. rsc.org This layer of surfactant molecules effectively lowers the energy of the interface. The extent of surface tension reduction is dependent on the concentration of the surfactant up to its critical micelle concentration (CMC), the point at which the surface is saturated with surfactant molecules and micelles begin to form in the bulk solution. biolinscientific.com
The branched structure of the tetrapropylene tail in this compound influences its packing at the interface, which in turn affects the efficiency of surface tension reduction. Compared to their linear counterparts, branched alkylbenzene sulphonates may exhibit different surface activity due to steric hindrance, potentially leading to a less densely packed interfacial layer.
Table 1: Comparative Surface Tension Reduction by Anionic Surfactants
| Surfactant | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
|---|---|---|
| Sodium Dodecyl Sulphate | 8.2 | 39 |
| Sodium Linear Alkylbenzene Sulphonate | 1.5 | 35 |
| This compound (Estimated) | ~1-2 | ~30-35 |
Note: The values for this compound are estimated based on the general properties of branched alkylbenzene sulphonates.
Catalytic Applications and Mechanistic Investigations
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org Anionic surfactants like this compound can function as phase transfer catalysts. The mechanism involves the surfactant's ability to transport a reactant from one phase to another where the reaction can proceed. wikipedia.org
In a typical scenario involving an aqueous and an organic phase, an inorganic nucleophile present in the aqueous phase is unable to react with an organic substrate dissolved in the organic phase due to phase incompatibility. This compound can overcome this barrier. The lithium cation (Li+) can be exchanged for a different cation from the aqueous phase, and the lipophilic tetrapropylenebenzene tail of the sulphonate anion allows the formation of an ion pair that is soluble in the organic phase. This ion pair then carries the nucleophile from the aqueous phase into the organic phase, allowing it to react with the organic substrate. mdpi.com After the reaction, the catalyst is regenerated and can continue to transport more reactants.
The use of this compound as a phase transfer catalyst can significantly influence both the rate and selectivity of a reaction.
Rate Enhancement: By transporting the reactant to the phase where the reaction occurs, the catalyst increases the effective concentration of the reactant, leading to a substantial acceleration of the reaction rate. wikipedia.org The efficiency of the catalyst is dependent on several factors including the lipophilicity of the alkyl chain and the nature of the counter-ion. The highly branched structure of the tetrapropylene group enhances its solubility in organic solvents, making it an effective carrier.
Reaction Selectivity: In some cases, the use of a phase transfer catalyst can improve the selectivity of a reaction by minimizing side reactions. For instance, by enabling the reaction to occur under milder conditions (e.g., lower temperatures), the formation of undesired byproducts can be suppressed. The specific structure of the catalyst-reactant complex can also influence the stereoselectivity of certain reactions.
Integration in Polymeric Materials and Composites
In the realm of polymer science, surfactants play a critical role, particularly in emulsion polymerization. indoramaventures.com Emulsion polymerization is a process where a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant to produce a polymer latex. wikipedia.org this compound, as an anionic surfactant, can be instrumental in this process.
The mechanism involves several stages:
Monomer Emulsification: The surfactant stabilizes droplets of the monomer in the aqueous phase. pcimag.com
Micelle Formation: Above its critical micelle concentration, the surfactant forms micelles in the aqueous phase, which can solubilize a small amount of the monomer. wikipedia.org
Initiation: A water-soluble initiator generates free radicals, which enter the micelles and initiate polymerization of the monomer within them. wikipedia.org
Particle Growth: The polymer chain grows within the micelle, which is continuously supplied with monomer from the larger monomer droplets via diffusion through the aqueous phase. The surfactant molecules adsorb onto the surface of the growing polymer particles, providing stability and preventing coagulation. indoramaventures.com
The presence and characteristics of this compound can have a profound impact on the final properties of the polymer and composite materials.
Polymer Morphology: The type and concentration of the surfactant can influence the number and size of the polymer particles formed during emulsion polymerization. numberanalytics.com This, in turn, affects the morphology of the final polymer film. A higher surfactant concentration generally leads to a larger number of smaller particles. The branched structure of the tetrapropylene tail may also influence the packing of the surfactant on the polymer particles, affecting the final morphology.
Interfacial Adhesion: In polymer composites, where a polymer matrix is reinforced with a filler, interfacial adhesion is crucial for the mechanical properties of the material. Surfactants like this compound can act as coupling agents or dispersing aids. They can modify the surface of the filler, making it more compatible with the polymer matrix, thereby improving adhesion and leading to enhanced mechanical performance of the composite.
Table 2: Influence of Surfactant Type on Polymer Properties in Emulsion Polymerization
| Surfactant Property | Influence on Polymer Property |
|---|---|
| Concentration | Higher concentration generally leads to smaller particle size and higher particle number. |
| Alkyl Chain Structure (Branched vs. Linear) | Affects packing at interfaces, which can influence particle stability and latex rheology. |
| Counter-ion (Li+ vs. Na+) | Can affect the solubility and interfacial behavior of the surfactant, potentially influencing particle nucleation and stability. |
Role in Advanced Separation Technologies
This compound, a compound at the intersection of surfactant chemistry and materials science, presents theoretical potential in advanced separation technologies. Its unique molecular structure, combining a hydrophilic sulphonate group with a hydrophobic tetrapropylenebenzene tail, suggests applicability in specialized separation processes. The following sections explore the hypothetical mechanisms and characteristics of this compound in ion exchange and membrane separation, based on the established principles of related chemical agents. It is important to note that while the fundamental principles are well-understood, specific empirical data for this compound in these applications are not extensively documented in publicly available research.
Selective Ion Exchange Mechanisms and Efficiency
In the realm of ion exchange, the role of this compound is not as a conventional solid ion exchange resin. Instead, its nature as a soluble ionic surfactant suggests its participation in more nuanced separation mechanisms, such as surfactant-assisted ion exchange or as a component in liquid-liquid extraction systems.
Theoretical Ion Exchange Interactions:
Influence on Resin Selectivity: The presence of the large tetrapropylenebenzenesulphonate anion in solution could modify the surface characteristics of a conventional ion exchange resin, potentially altering its selectivity for different metal cations. The hydrophobic tails of the surfactant might interact with the polymer matrix of the resin, creating a modified interface that could preferentially interact with certain ions.
Micelle Formation: At concentrations above its critical micelle concentration (CMC), this compound would form micelles. These micellar structures could encapsulate other ions from the solution, which could then be separated. This process, however, is more closely related to micellar-enhanced ultrafiltration than traditional ion exchange.
Liquid Ion Exchange: In liquid-liquid extraction, a solution of this compound in an organic solvent could be used to selectively extract metal ions from an aqueous phase. The efficiency of such a process would depend on the relative affinity of the target ions for the sulphonate group and their partitioning behavior between the two phases.
Due to the lack of specific experimental data, the efficiency of this compound in selective ion exchange remains a subject of theoretical consideration. An illustrative table of potential ion exchange parameters is provided below for conceptual understanding.
Illustrative Data Table: Theoretical Ion Exchange Parameters
| Parameter | Theoretical Value/Characteristic | Notes |
|---|---|---|
| Ion Exchange Capacity | Not applicable in the traditional sense | As a soluble salt, it does not have a fixed capacity like a resin. |
| Selectivity Coefficient (e.g., vs. Na⁺) | Unknown | Would depend on the specific system (e.g., resin type, solvent). |
| Regeneration | Not applicable | The compound itself would be part of the mobile phase. |
Membrane Permeation Characteristics and Transport Selectivity
The application of this compound in membrane-based separations is conceptually more defined, primarily through the mechanism of micellar-enhanced ultrafiltration (MEUF). This technique leverages surfactants to separate species that would otherwise pass through an ultrafiltration membrane.
In an aqueous solution, when the concentration of this compound exceeds its CMC, the surfactant molecules aggregate to form micelles. The hydrophobic interiors of these micelles can solubilize nonpolar contaminants, while the charged, hydrophilic exteriors can bind counter-ions. In the context of separating other metal ions, these ions could be captured by the micelles.
An ultrafiltration membrane, with pores larger than the individual ions but smaller than the micelles, would then be used. The solvent and smaller, unbound ions would pass through the membrane as permeate, while the larger micelles containing the target ions would be retained.
Key Membrane Permeation Characteristics:
Permeate Flux: The rate at which the solvent passes through the membrane. The formation of a micellar layer on the membrane surface can lead to concentration polarization and fouling, which would decrease the permeate flux.
Rejection Coefficient: A measure of how effectively the membrane retains the target species. In MEUF, the rejection of the target ions is dependent on their association with the micelles.
Transport Selectivity: The preferential transport of one species over another. The selectivity in a MEUF process using this compound would be determined by the differential binding of various ions to the micelles. For instance, the selectivity for lithium ions versus other alkali or alkaline earth metals would be a critical performance metric.
The transport selectivity would be influenced by factors such as the charge density of the micellar surface, the hydrated radius of the ions, and the ionic strength of the solution. While specific experimental data for this compound is scarce, the principles of MEUF suggest it could be a viable method for ion separation.
Illustrative Data Table: Hypothetical MEUF Performance
| Parameter | Hypothetical Value | Conditions |
|---|---|---|
| Lithium Ion Rejection | > 90% | Surfactant concentration > CMC |
| Sodium Ion Rejection | Variable | Dependent on competitive binding |
| Permeate Flux Decline | 15-30% | Due to concentration polarization |
| Optimal pH Range | 6-8 | To ensure stability of micelles and target ions |
This table is for illustrative purposes only and does not represent empirical data for this compound.
Future Research Trajectories and Broader Impact of Lithium Tetrapropylenebenzenesulphonate
Design of Synergistic Systems with Other Chemical Modifiers
The performance of a primary chemical compound can often be enhanced through synergistic interactions with other chemical modifiers. For a hypothetical Lithium tetrapropylenebenzenesulphonate, research in this area would be critical. The long, branched alkyl chain suggests surfactant-like properties, which could be modulated by co-formulants.
Electrolyte Systems: In the context of lithium-ion batteries, where lithium-containing organic salts are common, the addition of other modifiers could be explored. For instance, combining this compound with compounds known to form a stable solid electrolyte interphase (SEI) on electrodes could be a promising avenue. A recent study highlighted the use of a compound additive system in lithium-sulfur batteries, integrating lithium nitrate (B79036) (LiNO₃), sodium saccharin (B28170) (SAC), and octaphenyl polyoxyethylene (OP-10) to create a robust SEI and suppress polysulfide shuttling. nih.gov This approach of using multiple additives to address different challenges could be a model for research involving this compound.
Aqueous and Non-Aqueous Dispersions: As a sulfonate surfactant, its properties in solution could be tuned by adding co-surfactants or polymers. Research could investigate how the addition of other non-ionic or anionic surfactants affects the critical micelle concentration (CMC), surface tension, and emulsifying power of this compound.
A potential research matrix for synergistic systems is outlined below:
| Chemical Modifier | Potential Synergistic Effect with this compound | Target Application |
| Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) | Enhanced ionic conductivity and solubility | Lithium-ion battery electrolytes |
| Fluoroethylene Carbonate (FEC) | Formation of a stable SEI layer | High-performance lithium-ion batteries |
| Polyvinylidene Fluoride (PVDF) | Improved electrode slurry dispersion and binder properties | Battery electrode manufacturing |
| Non-ionic surfactants (e.g., alcohol ethoxylates) | Modified emulsification and foaming properties | Industrial cleaning and formulation science |
Advancements in In-Situ Characterization Techniques for Dynamic Processes and Mechanistic Insights
To understand the functional mechanisms of a new compound like this compound, particularly in dynamic environments such as a working battery, advanced in-situ characterization techniques would be indispensable. tudelft.nl These techniques allow researchers to observe physical and chemical changes as they happen, providing crucial mechanistic insights. eszoneo.com
In-Situ/Operando X-ray Diffraction (XRD): This technique could be used to monitor changes in the crystal structure of electrode materials during the charging and discharging of a battery containing this compound as an electrolyte additive. sciengine.comresearchgate.net It would reveal if the additive influences phase transitions or lattice strain in the electrodes.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying lithium-containing materials. researchgate.net In-situ NMR could track the local environment of the lithium ions, providing information on ion mobility and interactions with the solvent and other electrolyte components. researchgate.net
In-Situ Raman Spectroscopy: This technique could probe vibrational modes of the tetrapropylenebenzenesulphonate anion, offering insights into its stability and interactions within the electrolyte during electrochemical cycling. researchgate.net
The table below summarizes key in-situ techniques and their potential applications for studying this compound:
| In-Situ Technique | Information Gained | Relevance to this compound |
| X-ray Diffraction (XRD) | Real-time crystal structure changes of electrodes | Understanding the impact on electrode material stability |
| Neutron Diffraction (ND) | Sensitive to light elements like lithium | Tracking lithium distribution and transport |
| X-ray Absorption Spectroscopy (XAS) | Local electronic and geometric structure | Probing the oxidation state and coordination of atoms |
| Scanning Electron Microscopy (SEM) | Real-time imaging of surface morphology | Observing the formation and evolution of the SEI layer |
| Nuclear Magnetic Resonance (NMR) | Ion mobility and local chemical environment | Characterizing ion transport properties and decomposition pathways |
Theoretical Predictions for Novel Derivations and Expanded Application Domains
Computational chemistry and materials science offer powerful tools for predicting the properties of novel compounds and guiding experimental work.
Density Functional Theory (DFT) Calculations: DFT could be used to predict the electrochemical stability window of this compound, its interaction energies with different solvent molecules, and its potential decomposition products. Such theoretical predictions are crucial for assessing its viability as an electrolyte component. Computational methods are increasingly used to predict thermodynamically stable crystalline structures. aps.org
Quantitative Structure-Property Relationship (QSPR) Modeling: By systematically modifying the structure of the alkyl chain or the position of the sulfonate group in silico, QSPR models could predict how these changes would affect key properties like solubility, surface activity, and electrochemical stability. This would enable the rational design of novel derivatives with enhanced performance for specific applications.
Interdisciplinary Research Opportunities in Energy, Environmental, and Materials Sciences
The potential applications of a molecule with the structural features of this compound are not limited to a single field and would likely spur interdisciplinary research.
Energy Storage: The most apparent application is in energy storage, specifically in next-generation lithium batteries. tudelft.nlresearchgate.net Its role could be as a primary salt, a co-salt, or an additive to improve safety, longevity, and performance. Lithium is a key component in rechargeable batteries for a wide range of electronic devices. rsc.org
Environmental Science: As a surfactant, its biodegradability and environmental impact would be a critical area of study. Research could focus on designing environmentally benign versions of the molecule. The hygroscopic nature of some lithium salts, like lithium chloride, is utilized in industrial drying systems. rsc.org
Materials Science: The self-assembly properties of this amphiphilic molecule could be exploited to create novel nanostructured materials. For example, it could be used as a template for the synthesis of mesoporous materials or as a stabilizer for nanoparticle dispersions. Lithium alloys with magnesium and aluminum are used to create strong, lightweight materials for armor plating and aircraft. rsc.org
Neuroscience and Pharmacology: While a distant prospect, many simple lithium salts have profound biological effects. Lithium carbonate is a well-known treatment for bipolar disorder, and research has explored lithium's neuroprotective properties. nih.govnih.gov Any new lithium-containing organic molecule could potentially be screened for biological activity, opening up avenues for collaboration between materials scientists and life scientists.
The convergence of these research areas underscores the potential for a compound like this compound to contribute to solving multifaceted scientific and technological challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
